molecular formula C9H13N3O3S B4705046 2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

Cat. No. B4705046
M. Wt: 243.29 g/mol
InChI Key: UJLOXWZXRWZWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as FMA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In studies on inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This compound has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress.

Mechanism of Action

The exact mechanism of action of 2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant effects, as well as the ability to modulate the immune system. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It is also important to note that this compound has not yet been extensively tested in human clinical trials, so its potential applications in human medicine are still uncertain.

Future Directions

There are several potential future directions for research on 2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Another area of interest is the mechanism of action of this compound, which is still not fully understood. Additional studies are needed to elucidate the molecular pathways involved in this compound's anti-cancer and anti-inflammatory effects. Finally, further research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and cardiovascular disease.

properties

IUPAC Name

1-(furan-2-carbonylamino)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-14-6-4-10-9(16)12-11-8(13)7-3-2-5-15-7/h2-3,5H,4,6H2,1H3,(H,11,13)(H2,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLOXWZXRWZWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-(2-furoyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.